Alogliptin was developed by Syrrx, a biopharmaceutical company acquired by Takeda Pharmaceutical Company in 2005. It is classified as a dipeptidyl peptidase-4 inhibitor, which is a type of incretin-based therapy. The chemical formula for Alogliptin is C18H21N5O2, with a molar mass of approximately 339.399 g/mol .
The synthesis of Alogliptin typically involves several key steps that focus on constructing its complex molecular framework. A notable method for synthesizing Alogliptin involves:
The synthesis process can include techniques such as high-performance liquid chromatography for purification and characterization .
The molecular structure of Alogliptin consists of a benzoate moiety linked to a pyrimidine ring via an amine bond. This configuration is crucial for its biological activity as a dipeptidyl peptidase-4 inhibitor.
Alogliptin undergoes various chemical reactions that are essential for its pharmacological activity:
The mechanism of action of Alogliptin involves several key steps:
Clinical data indicate that Alogliptin effectively reduces hemoglobin A1c levels in patients with type 2 diabetes when used alone or in combination with other antidiabetic medications .
Alogliptin exhibits several notable physical and chemical properties:
Relevant pharmacokinetic data include:
Alogliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications extend beyond basic glycemic control:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5